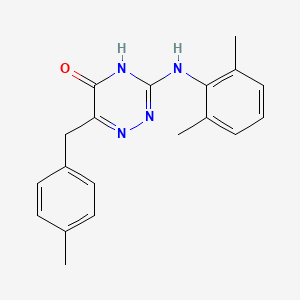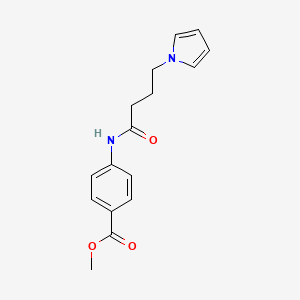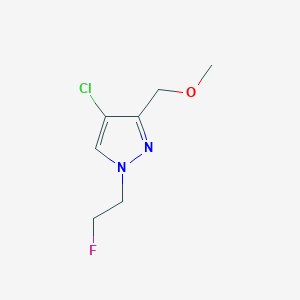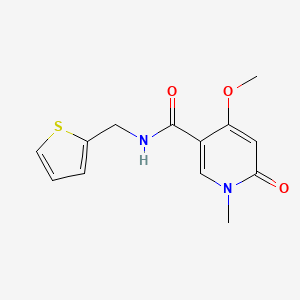
(3-((3-chloropyridin-4-yl)oxy)piperidin-1-yl)(1-methyl-3-(thiophen-2-yl)-1H-pyrazol-5-yl)methanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound (3-((3-chloropyridin-4-yl)oxy)piperidin-1-yl)(1-methyl-3-(thiophen-2-yl)-1H-pyrazol-5-yl)methanone is a complex organic molecule notable for its unique chemical structure and potential applications in various fields. It contains multiple functional groups, including a chloropyridinyl ether, a piperidine ring, and a thiophenyl-pyrazole moiety, making it a subject of interest for chemists and biochemists.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (3-((3-chloropyridin-4-yl)oxy)piperidin-1-yl)(1-methyl-3-(thiophen-2-yl)-1H-pyrazol-5-yl)methanone typically involves multi-step organic reactions. It can be prepared via the following steps:
Formation of 3-chloropyridine-4-ol: : Starting with 3-chloropyridine, a hydroxylation reaction using an appropriate oxidizing agent to introduce a hydroxyl group.
Etherification: : The hydroxyl group on the 3-chloropyridine-4-ol is reacted with piperidin-1-ylmethanol under basic conditions to form the (3-chloropyridin-4-yl)oxy)piperidine intermediate.
Formation of 1-methyl-3-(thiophen-2-yl)-1H-pyrazol-5-amine: : This involves the reaction of thiophene-2-carboxaldehyde with hydrazine, followed by methylation.
Coupling Reaction: : The final step involves coupling the (3-chloropyridin-4-yl)oxy)piperidine intermediate with 1-methyl-3-(thiophen-2-yl)-1H-pyrazol-5-amine using suitable coupling reagents like EDCI and HOBt in an appropriate solvent, resulting in the formation of the target compound.
Industrial Production Methods: Industrial production might scale up the synthesis by optimizing reaction conditions such as temperature, pressure, solvent, and catalyst concentrations. Continuous flow chemistry and automated synthesis techniques can also be employed to enhance yield and efficiency.
化学反应分析
Types of Reactions: (3-((3-chloropyridin-4-yl)oxy)piperidin-1-yl)(1-methyl-3-(thiophen-2-yl)-1H-pyrazol-5-yl)methanone can undergo various chemical reactions:
Oxidation: : It can be oxidized at the piperidine or pyrazole rings under specific conditions to form corresponding N-oxides or oxides.
Reduction: : The compound can be reduced at various positions depending on the reducing agents used.
Substitution: : Particularly on the chloropyridinyl and pyrazole rings, electrophilic or nucleophilic substitutions can occur.
Common Reagents and Conditions
Oxidation: : H₂O₂, m-CPBA under mild acidic conditions.
Reduction: : LiAlH₄ or NaBH₄ in dry ether.
Substitution: : Nucleophiles like amines, thiols in polar solvents at room temperature or slightly elevated temperatures.
Major Products
Oxidation: : Formation of N-oxides or sulfoxides.
Reduction: : Corresponding amines or hydroxyl derivatives.
Substitution: : Derivatives with varied functional groups replacing chlorine or hydrogen atoms.
科学研究应用
Chemistry
Used as a ligand in coordination chemistry, forming complexes with metals for catalysis.
Serves as a building block in the synthesis of novel organic compounds.
Biology
Investigated as a potential inhibitor for certain enzymes and receptors due to its unique functional groups.
Used in the study of cell signaling pathways.
Medicine
Explored for its potential therapeutic effects in treating diseases like cancer, inflammation, and infectious diseases.
Acts as a lead compound in drug discovery programs.
Industry
Applied in the development of agrochemicals.
Used in material sciences for creating polymers with specific properties.
作用机制
The exact mechanism of action depends on its application but generally involves:
Molecular Targets and Pathways: : It may bind to active sites of enzymes, interfering with their function. This binding could involve hydrogen bonding, van der Waals interactions, and hydrophobic effects.
Pathways: : In biological systems, it could modulate signaling pathways by inhibiting or activating specific proteins or receptors.
相似化合物的比较
Unique Features
Combination of chloropyridinyl ether, piperidine, and thiophenyl-pyrazole makes it a versatile molecule with diverse applications.
Similar Compounds
(3-(Pyridin-4-yloxy)piperidin-1-yl)(3-phenyl-1H-pyrazol-5-yl)methanone
(3-(Chloropyridin-4-yl)oxy)piperidine
属性
IUPAC Name |
[3-(3-chloropyridin-4-yl)oxypiperidin-1-yl]-(2-methyl-5-thiophen-2-ylpyrazol-3-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19ClN4O2S/c1-23-16(10-15(22-23)18-5-3-9-27-18)19(25)24-8-2-4-13(12-24)26-17-6-7-21-11-14(17)20/h3,5-7,9-11,13H,2,4,8,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QONCULKAWZHHBR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)C2=CC=CS2)C(=O)N3CCCC(C3)OC4=C(C=NC=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19ClN4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-Hydroxy-8-(2-hydroxy-3-methylbut-3-enyl)-2-(4-methoxyphenyl)-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3-[(2R,3S,4S,5S,6R)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxychromen-4-one](/img/structure/B2670618.png)


![N-(3-fluorophenyl)-2-(6-(isopropylthio)-3-oxo-[1,2,4]triazolo[4,3-b]pyridazin-2(3H)-yl)acetamide](/img/structure/B2670623.png)
![N-{[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}glycine](/img/structure/B2670624.png)

![1-(3-(2-methoxyphenoxy)propyl)-2-(tetrahydrofuran-2-yl)-1H-benzo[d]imidazole hydrochloride](/img/structure/B2670626.png)


![1-{[(5-Chloropyrimidin-2-yl)amino]methyl}cyclohex-2-en-1-ol](/img/structure/B2670630.png)
![N-[(4-Methylsulfinylphenyl)methyl]-4-phenyl-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2670631.png)
![N-(cyclopropylmethyl)-4-oxo-6-phenyl-4,5-dihydro[1,2,3]triazolo[1,5-a]pyrazine-3-carboxamide](/img/structure/B2670634.png)

